

In silico docking studies of 2-Benzylidenequinuclidin-3-one oxime with target proteins

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Compound of Interest

Compound Name: *2-Benzylidenequinuclidin-3-one oxime*

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An In Silico Comparative Analysis of Quinuclidinone-Based Compounds and Other Bioisosteres as Cholinesterase Inhibitors

This guide provides a comparative analysis of in silico docking studies of 2-benzylidenequinuclidin-3-one derivatives and other structurally related compounds targeting key proteins in neurodegenerative diseases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The data presented is compiled from various research articles and aims to offer a clear comparison of binding affinities and interaction patterns for researchers and scientists in the field of drug development.

Comparative Docking Performance

The following tables summarize the binding affinities (often represented as docking scores or binding energies in kcal/mol) of various ligands with Acetylcholinesterase and Butyrylcholinesterase. A more negative score typically indicates a stronger binding affinity. For context, Donepezil, a well-established AChE inhibitor, is included as a reference compound.[\[1\]](#) [\[2\]](#)

Table 1: Comparative Docking Scores of Ligands with Acetylcholinesterase (AChE)

Compound Class	Specific Derivative	Target Protein	PDB ID	Docking Score (kcal/mol)
Quinuclidinone Derivative	(Z)-2-((1-benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one	CB1/CB2 Cannabinoid Receptors*	-	Ki values reported, not docking scores
Quinazolinone Derivative	Compound 4c	Acetylcholinesterase (AChE)	4EY7	-8.7
Quinazolinone Derivative	Compound 4h	Acetylcholinesterase (AChE)	4EY7	-8.4
Ferulic Acid Derivative	Derivative 4	Acetylcholinesterase (AChE)	4EY4	-10.2
Reference Inhibitor	Donepezil	Acetylcholinesterase (AChE)	7D9O	-8.75
Reference Inhibitor	Donepezil	Acetylcholinesterase (AChE)	4EY7	Validation docking

*Note: Direct docking scores for **2-benzylidenequinuclidin-3-one oxime** with AChE were not readily available in the surveyed literature; however, related quinuclidinone derivatives have been studied for other targets like cannabinoid receptors.[\[3\]](#) Quinazolinone and Ferulic acid derivatives serve as relevant comparators for AChE inhibition.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Comparative Docking Scores of Ligands with Butyrylcholinesterase (BChE)

Compound Class	Specific Derivative	Target Protein	PDB ID	Docking Score (kcal/mol)
Ferulic Acid Derivative	Derivative 4	Butyrylcholinesterase (BChE)	1P0I	-9.0
Ferulic Acid Derivative	Ferulic Acid (Reference)	Butyrylcholinesterase (BChE)	1P0I	-6.8
Benzohydrazide Derivative	General Class	Butyrylcholinesterase (BChE)	-	IC50 values from 22 μM

*Note: Benzohydrazide derivatives have shown dual inhibition of both AChE and BChE.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following outlines a generalized in silico molecular docking protocol based on methodologies reported in the cited literature.[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. Protein and Ligand Preparation:

- Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., human AChE or BChE) is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 4EY7 and 4EY4 for AChE, and 1P0I and 5DYW for BChE.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)
- Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned. The protein is then energy minimized to relieve any steric clashes.
- Ligand Structure Preparation: The 2D structures of the ligands (e.g., **2-benzylidenequinuclidin-3-one oxime** derivatives, reference compounds) are drawn using chemical drawing software and then converted to 3D structures. The ligands are energy minimized using a suitable force field.

2. Molecular Docking:

- Grid Generation: A docking grid is defined around the active site of the protein. The active site is typically identified based on the location of the co-crystallized ligand in the PDB

structure or from published literature identifying key catalytic residues.

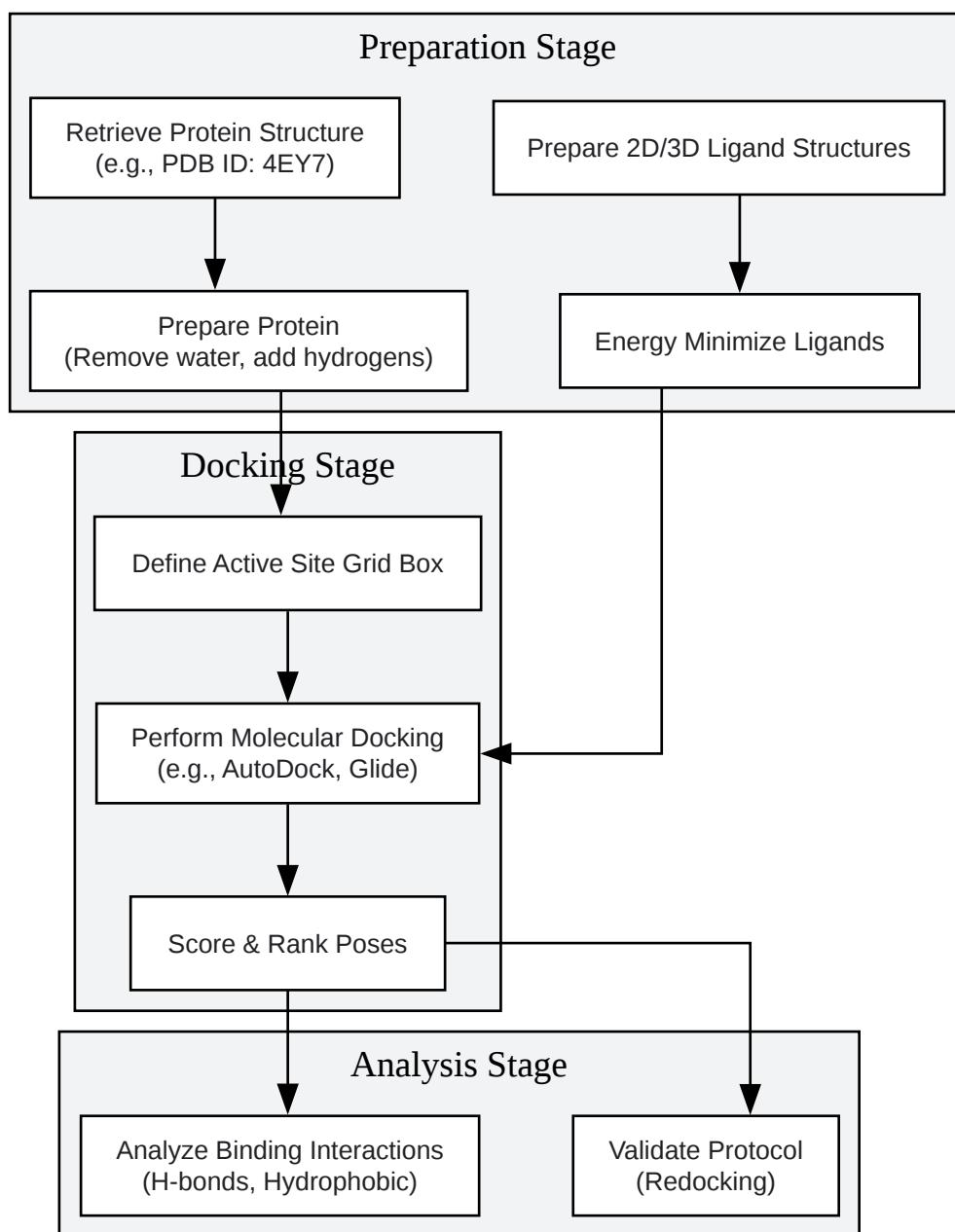
- Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide (Schrödinger), or Discovery Studio.[9][11] These programs explore a wide range of possible conformations and orientations of the ligand within the protein's active site.
- Scoring and Analysis: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is typically selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.

3. Validation:

- Redocking: A common validation method involves redocking the co-crystallized ligand back into the active site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

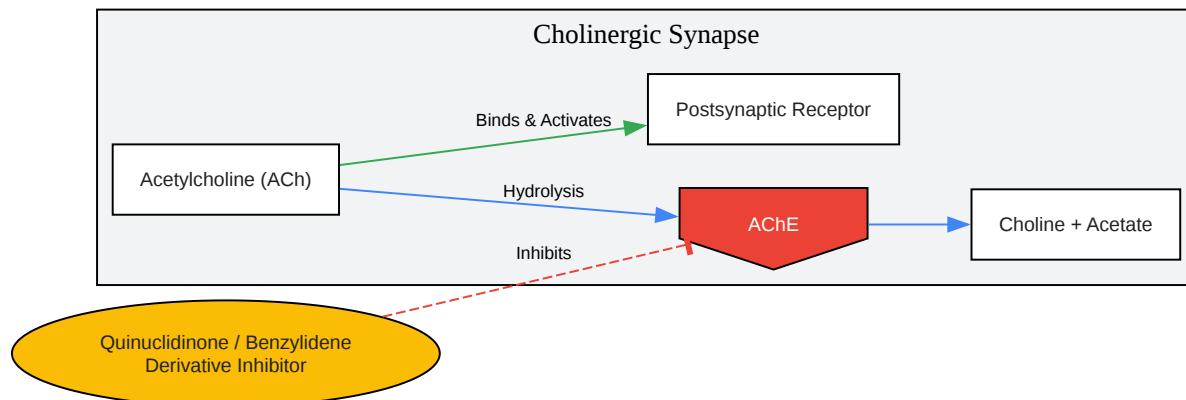
Visualizations

Below are diagrams illustrating the typical workflow for in silico docking and a simplified representation of the cholinergic signaling pathway targeted by the studied inhibitors.



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Caption: A typical workflow for in silico molecular docking studies.



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Caption: Inhibition of Acetylcholinesterase (AChE) in the cholinergic synapse.

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